N-(m-PEG4)-N'-(PEG3-Mal)-Cy5

PROTAC Bioconjugation Fluorescent Linker

This heterobifunctional PEG linker integrates a Cy5 fluorophore and maleimide group for constructing traceable PROTACs. Its precisely defined monodisperse PEG4/PEG3 architecture eliminates polydispersity-driven batch variability, ensuring that solubility, intracellular trafficking, and degradation kinetics are directly attributable to your linker design—not reagent inconsistencies. The far-red fluorescence minimizes autofluorescence and phototoxicity during live-cell time-lapse imaging. Ideal for SAR-driven degrader optimization, thiol-selective protein labeling, and FRET-based binding studies. Secure consistent results with a linker engineered for rigorous structure–activity correlation.

Molecular Formula C49H67ClN4O10
Molecular Weight 907.5 g/mol
Cat. No. B1193356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(PEG3-Mal)-Cy5
SynonymsN-(m-PEG4)-N'-(PEG3-Mal)-Cy5
Molecular FormulaC49H67ClN4O10
Molecular Weight907.5 g/mol
Structural Identifiers
InChIInChI=1S/C49H66N4O10.ClH/c1-48(2)39-13-9-11-15-41(39)51(24-27-59-32-35-62-34-31-58-26-22-50-45(54)21-23-53-46(55)19-20-47(53)56)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)52(44)25-28-60-33-36-63-38-37-61-30-29-57-5;/h6-20H,21-38H2,1-5H3;1H
InChIKeyKQINBUJCBKWMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM, Water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(m-PEG4)-N'-(PEG3-Mal)-Cy5: A Bifunctional Fluorescent PEG Linker for PROTAC Design


N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is a heterobifunctional polyethylene glycol (PEG)-based linker that integrates a Cyanine5 (Cy5) fluorophore and a maleimide reactive group. The compound is designed for use in the synthesis of proteolysis-targeting chimeras (PROTACs), enabling the conjugation of an E3 ligase ligand and a target protein ligand while providing a fluorescent tag for tracking and visualization . It exhibits an excitation/emission maximum of 646/662 nm and an extinction coefficient of 232,000 M⁻¹cm⁻¹, which situates it within the far-red/near-infrared (NIR) spectral window .

The Critical Role of PEG Chain Length and Architecture in Cy5-Maleimide Linker Performance


In the design of fluorescent PROTAC linkers, the length and composition of the PEG spacer are not arbitrary parameters; they directly influence the physicochemical properties and functional outcomes of the resulting bioconjugate. Generic substitution of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 with a linker of different PEG length or topology can lead to unpredictable changes in aqueous solubility, non-specific binding, and intracellular trafficking . Furthermore, the precise combination of a 4-unit PEG chain and a 3-unit PEG-Mal chain in this compound represents a specific architectural choice that optimizes the balance between molecular flexibility and solubility, a balance that may not be achieved with simpler, linear PEG-maleimide constructs .

Quantitative Differentiation of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 Against In-Class Alternatives


Comparative Molecular Weight and Structural Definition vs. High MW Polydisperse PEG-Cy5-Maleimides

N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 possesses a well-defined, monodisperse molecular weight of 907.6 g/mol . This contrasts sharply with many commonly used alternatives, such as Cy5-PEG2k-Maleimide, which are polydisperse and have an average molecular weight of approximately 2,000 Da . The use of a monodisperse, low-molecular-weight linker ensures greater batch-to-batch reproducibility and allows for more precise stoichiometric control in PROTAC synthesis, which is critical for structure-activity relationship (SAR) studies.

PROTAC Bioconjugation Fluorescent Linker

Enhanced Aqueous Solubility Conferred by a Specific Dual-PEG Architecture

The compound's structure, incorporating a PEG4 chain and a PEG3-Mal chain, is explicitly noted to increase water solubility in aqueous media . While a direct quantitative comparison of aqueous solubility (e.g., mg/mL) against other Cy5-maleimide linkers is not available in the current primary literature, this is a documented structural feature intended to mitigate the aggregation and precipitation often observed with hydrophobic PROTAC constructs. In contrast, non-PEGylated Cy5-maleimide or those with shorter PEG chains are expected to exhibit lower aqueous solubility.

PROTAC Solubility Aqueous Compatibility

Defined Spectral Properties and Extinction Coefficient for Accurate Quantification

The Cy5 fluorophore in this linker provides well-defined spectral properties: an excitation maximum of 646 nm, an emission maximum of 662 nm, and an extinction coefficient of 232,000 M⁻¹cm⁻¹ . These parameters are critical for accurate quantification of the linker and its conjugates, as well as for compatibility with standard fluorescence imaging and detection systems. While the spectral properties are inherent to the Cy5 core, the precise values can be influenced by the local chemical environment. The provided extinction coefficient allows for direct, quantitative comparison with other Cy5-based reagents, such as some Sulfo-Cy5 maleimide variants which report an extinction coefficient of 271,000 M⁻¹cm⁻¹ .

Fluorescence Spectroscopy NIR Imaging Bioconjugation

Maleimide Reactivity Specificity and Optimal pH Range for Thiol Conjugation

The maleimide group on N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 enables selective and efficient conjugation to thiol (-SH) groups, with an optimal reaction pH range of 6.5 to 7.5 . This pH specificity is crucial for achieving high labeling efficiency while minimizing side reactions with amines, which are less nucleophilic at this near-neutral pH. This is a general characteristic of the maleimide-thiol reaction, but the inclusion of the optimal pH range in the product specification provides a defined starting point for protocol optimization.

Bioconjugation Thiol-reactive Protein Labeling

Key Application Scenarios for N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 in Drug Discovery and Chemical Biology


Synthesis of Fluorescent PROTACs for Cellular Uptake and Localization Studies

The primary application of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is as a bifunctional linker in the construction of fluorescent PROTAC molecules. The maleimide group can be conjugated to a thiol-containing ligand for the target protein or E3 ligase, while the other terminus can be functionalized for attachment of the complementary ligand. The Cy5 fluorophore then enables the direct visualization and tracking of the PROTAC within cells, allowing researchers to correlate cellular uptake and subcellular localization with protein degradation efficiency .

Real-Time Monitoring of Protein Degradation Kinetics via Fluorescence Microscopy

By incorporating N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 into a PROTAC construct, researchers can employ live-cell fluorescence microscopy to measure the kinetics of targeted protein degradation. The far-red fluorescence of Cy5 is well-suited for minimizing background autofluorescence and phototoxicity, enabling long-term time-lapse imaging to quantify degradation rates in a non-invasive manner [1].

Site-Specific Labeling of Thiol-Containing Proteins for In Vitro Assays

Beyond PROTACs, this linker serves as a general-purpose, thiol-reactive fluorescent label for proteins or peptides containing an accessible cysteine residue. The defined PEG spacer can reduce steric hindrance and minimize any potential impact of the Cy5 fluorophore on protein function, making it suitable for applications such as fluorescence polarization assays, FRET-based binding studies, or fluorescent detection in SDS-PAGE .

Precise Stoichiometric Control in PROTAC Structure-Activity Relationship (SAR) Studies

The monodisperse nature of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is critical for SAR studies where linker length and composition are variables. Using a compound with a precisely defined molecular weight and PEG architecture ensures that the observed biological activity can be directly attributed to the linker's structural features, rather than batch-to-batch variability common with polydisperse PEG reagents .

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